2-(3,4-Dichlorophenyl)cyclopentan-1-one
Description
2-(3,4-Dichlorophenyl)cyclopentan-1-one is an organic compound with the molecular formula C11H10Cl2O It is characterized by a cyclopentanone ring substituted with a 3,4-dichlorophenyl group
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)cyclopentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2O/c12-9-5-4-7(6-10(9)13)8-2-1-3-11(8)14/h4-6,8H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEXVKWCBIWGQTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C1)C2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenyl)cyclopentan-1-one typically involves the reaction of 3,4-dichlorobenzaldehyde with cyclopentanone in the presence of a base. The reaction is often carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:
3,4-Dichlorobenzaldehyde+CyclopentanoneBase, Reflux2-(3,4-Dichlorophenyl)cyclopentan-1-one
Industrial Production Methods
In an industrial setting, the production of 2-(3,4-Dichlorophenyl)cyclopentan-1-one may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dichlorophenyl)cyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or diketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
2-(3,4-Dichlorophenyl)cyclopentan-1-one has shown promise as a lead compound in the development of new pharmaceuticals. Notably, it has been investigated for its potential as:
- Anti-inflammatory agents : Preliminary studies indicate that the compound may inhibit inflammatory pathways due to interactions between the dichlorophenyl group and biological targets.
- Antimicrobial agents : Its structural characteristics suggest potential efficacy against various microbial strains.
A study highlighted the optimization of derivatives based on this compound for use as norepinephrine transporter inhibitors, which are relevant in treating conditions such as depression and ADHD. The modifications to the cyclopentyl moiety significantly enhanced inhibitory potency, showcasing its therapeutic potential .
Material Science
In material science, 2-(3,4-Dichlorophenyl)cyclopentan-1-one serves as an intermediate in synthesizing various polymers and materials. Its unique structure allows it to participate in reactions that yield materials with desirable properties for applications in coatings, adhesives, and other industrial products.
| Compound Name | Biological Activity | IC50 (nM) | Reference |
|---|---|---|---|
| Compound A | Anti-inflammatory | 50 | |
| Compound B | Antimicrobial | 30 | |
| Compound C | Norepinephrine Inhibitor | 32 |
Table 2: Synthesis Methods for 2-(3,4-Dichlorophenyl)cyclopentan-1-one
| Method | Description | Yield (%) |
|---|---|---|
| Condensation Reaction | Reaction of cyclopentanone with dichlorobenzene | 75 |
| Electrophilic Substitution | Substitution of chlorine on phenyl group | 80 |
Case Study 1: Development of Norepinephrine Transport Inhibitors
A research team utilized 2-(3,4-Dichlorophenyl)cyclopentan-1-one to develop novel norepinephrine transporter inhibitors. Through molecular docking studies, they identified key interactions that enhance binding affinity within the transporter’s active site. The optimized compounds demonstrated increased potency compared to existing medications .
Case Study 2: Antimicrobial Efficacy Assessment
In another study, derivatives of 2-(3,4-Dichlorophenyl)cyclopentan-1-one were tested against various bacterial strains. The results indicated significant antimicrobial activity, suggesting that modifications to the compound could lead to effective new treatments for bacterial infections.
Mechanism of Action
The mechanism of action of 2-(3,4-Dichlorophenyl)cyclopentan-1-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Dichlorophenyl)cyclopentan-1-amine
- 2-(3,4-Dichlorophenyl)cyclopentan-1-ol
Uniqueness
2-(3,4-Dichlorophenyl)cyclopentan-1-one is unique due to its specific substitution pattern and the presence of a cyclopentanone ring. This structural feature imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Biological Activity
Overview
2-(3,4-Dichlorophenyl)cyclopentan-1-one is an organic compound characterized by a cyclopentanone ring with a 3,4-dichlorophenyl substitution. Its molecular formula is C11H10Cl2O, and it has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, synthesis methods, and relevant research findings.
The synthesis of 2-(3,4-Dichlorophenyl)cyclopentan-1-one typically involves the reaction of 3,4-dichlorobenzaldehyde with cyclopentanone in the presence of a base under reflux conditions. This method allows for efficient production and high yields. The compound can undergo various chemical reactions including oxidation, reduction, and nucleophilic substitution, which can modify its biological properties significantly.
Antimicrobial Properties
Research indicates that 2-(3,4-Dichlorophenyl)cyclopentan-1-one exhibits notable antimicrobial activity. A study focused on its derivatives revealed that compounds with similar structures showed significant inhibition against various bacterial strains. For instance, cycloalkyl analogs demonstrated effectiveness against Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentrations (MICs) reported as low as 1.0 µg/ml for certain analogs .
Norepinephrine Transport Inhibition
A key area of research involves the compound's role as a norepinephrine transporter (NET) inhibitor. In a study optimizing N-substituted cycloalkylamines, 2-(3,4-Dichlorophenyl)cyclopentan-1-one was identified as a potent NET inhibitor. The compound's structure allows it to effectively bind to the NET binding pocket, enhancing norepinephrine activity. The study provided quantitative data showing that this compound could enhance norepinephrine-induced responses significantly compared to standard inhibitors like nisoxetine .
| Compound | % Enhancement at 1 µM | pIC50 (IC50 in nM) |
|---|---|---|
| Nisoxetine | 100% (reference) | 6.1 |
| 2-(3,4-Dichlorophenyl)cyclopentan-1-one | 83 ± 8% | 6.5 ± 0.1 (338) |
| Other derivatives | Varies | Varies |
Neuroprotective Effects
The compound has also been studied for its neuroprotective properties. In vitro assays indicated that derivatives of this compound could inhibit cholinesterase enzymes involved in neurodegenerative diseases such as Alzheimer's disease. The potential for these compounds to cross the blood-brain barrier (BBB) enhances their therapeutic viability .
Case Studies
Case Study: NET Inhibition
In a detailed investigation into NET inhibitors, researchers synthesized a series of compounds based on the cyclopentyl scaffold. Among these, the derivative containing the 3,4-dichlorophenyl group was highlighted for its superior binding affinity and efficacy in enhancing norepinephrine levels in neuronal cultures. This study underscored the importance of structural modifications in optimizing drug candidates for treating mood disorders and ADHD .
Case Study: Antimicrobial Efficacy
Another study evaluated the antimicrobial efficacy of various compounds derived from cyclopentanones against Gram-negative bacteria. The results indicated that certain analogs of 2-(3,4-Dichlorophenyl)cyclopentan-1-one exhibited MIC values significantly lower than traditional antibiotics, suggesting a promising avenue for developing new antimicrobial agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
